1,4-Dibenzhydrylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzhydrylpiperazine is a chemical compound with the CAS Number: 216581-01-0 . It is also known as 1,4-Bis(benzhydryl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Dibenzhydrylpiperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another study presents the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1,4-Dibenzhydrylpiperazine, has been investigated theoretically using density functional theory .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Pharmaceutical Applications
1,4-Dihydropyridines derivatives have been studied extensively due to their synthetic possibility, different chemical behavior, biological activities and different applications in pharmaceutical drugs . They have been found to have several biological activities such as anti-inflammatory, antirheumatic, antimicrobial, antioxidant, anti-hypertensive, anti-HIV, cardiovascular, ATP-sensitive potassium channel opener, antimalarial, cytotoxic, immunomodulation, neuroprotective and aldose reductase inhibitor .
Calcium Channel Blockers
1,4-Dihydropyridines belong to the class of calcium channel blockers and are known to be effective in conditions such as angina, hypertension, and myocardial infarction . They show vasodilatory and cardiac depressant effects .
Antihypertensives
1,4-Dihydropyridines are used as antihypertensives . They work by inhibiting calcium channels, gradually restricting calcium influx .
Anticancer Agents
1,4-Dihydropyridines have been reported to have anticancer effects . The exact mechanisms of action are still under investigation .
Antimicrobial Agents
1,4-Dihydropyridines have been found to have antimicrobial properties . They can inhibit the growth of certain bacteria and fungi .
Neuroprotective Agents
1,4-Dihydropyridines have been reported to have neuroprotective effects . They can protect neurons from damage or degeneration .
Future Directions
properties
IUPAC Name |
1,4-dibenzhydrylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzhydrylpiperazine | |
CAS RN |
56265-29-3 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.